molecular formula C10H13NO3 B12466209 2,5-Dimethoxyphenyl methyl ketone oxime

2,5-Dimethoxyphenyl methyl ketone oxime

Cat. No.: B12466209
M. Wt: 195.21 g/mol
InChI Key: JDEJVZRCMSXTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxyphenyl methyl ketone oxime (CAS: 121347-31-7; molecular formula: C₁₁H₁₃NO₄) is a substituted aromatic oxime characterized by a 2,5-dimethoxyphenyl group attached to a methyl ketone oxime moiety. This compound belongs to the oxime class, which features a C=N-OH functional group derived from the condensation of a ketone with hydroxylamine.

Oximes are widely studied for their roles as enzyme inhibitors, antidotes for organophosphate poisoning, and precursors in the synthesis of amines or nitriles. However, specific pharmacological or industrial applications of this compound remain underexplored in published literature, necessitating comparisons with structurally related compounds to infer its properties.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJVZRCMSXTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For 2,5-dimethoxyphenyl methyl ketone, 1,4-dimethoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Procedure :

  • Reactants : 1,4-Dimethoxybenzene (1.0 equiv), acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
  • Solvent : Dichloromethane (DCM) or nitrobenzene.
  • Conditions : Reflux at 40–60°C for 4–6 hours.
  • Workup : Quench with ice-water, extract with DCM, wash with NaHCO₃, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–75%.

Acetylation of 2,5-Dimethoxyaniline

2,5-Dimethoxyaniline (CAS 102-56-7) serves as a starting material for ketone synthesis via acetylation.

Procedure :

  • Reactants : 2,5-Dimethoxyaniline (1.0 equiv), acetic anhydride (1.5 equiv).
  • Catalyst : Concentrated H₂SO₄ (0.1 equiv).
  • Conditions : Stir at 25°C for 12 hours.
  • Workup : Neutralize with NaOH, extract with ethyl acetate, and recrystallize from ethanol.

Yield : 80–85%.

Grignard Reaction with 2,5-Dimethoxyphenyl Magnesium Bromide

An alternative route involves the reaction of 2,5-dimethoxyphenyl magnesium bromide with acetonitrile, followed by hydrolysis.

Procedure :

  • Reactants : 2,5-Dimethoxybromobenzene (1.0 equiv), Mg turnings (1.2 equiv), acetonitrile (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Reflux for 2 hours, hydrolyze with NH₄Cl, and extract with ether.
  • Workup : Distill under reduced pressure.

Yield : 50–65%.

Oximation of 2,5-Dimethoxyphenyl Methyl Ketone

Conventional Hydroxylamine Hydrochloride Method

The ketone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a biphasic system to form the oxime.

Procedure :

  • Reactants : Ketone (1.0 equiv), NH₂OH·HCl (1.2 equiv), Na₂CO₃ (2.0 equiv).
  • Solvent : Ethanol/water (1:1 v/v).
  • Conditions : Reflux at 70°C for 3–5 hours.
  • Workup : Cool, add water to precipitate, filter, and recrystallize from ethanol.

Yield : 70–85%.

Heterogeneous Carbonate Base Method (Patent US5117060A)

This patent-published method employs a carbonate base (e.g., Na₂CO₃) in a biphasic system to enhance reaction efficiency.

Procedure :

  • Reactants : Ketone (1.0 equiv), NH₂OH·HCl (1.1 equiv), Na₂CO₃ (2.5 equiv).
  • Solvent : 2-Propanol/water (2:1 v/v).
  • Conditions : Stir at 25°C for 12–24 hours.
  • Workup : Separate organic layer, wash with brine, and distill under vacuum.

Yield : 88–92%.

Aqueous Hydroxylamine Without Additives (Patent WO2000032562A1)

A simplified method avoids salts or acids by using concentrated aqueous hydroxylamine.

Procedure :

  • Reactants : Ketone (1.0 equiv), 50% NH₂OH (aq) (1.5 equiv).
  • Solvent : None (neat conditions).
  • Conditions : Stir at 25°C for 6–8 hours.
  • Workup : Extract with ethyl acetate, dry over MgSO₄, and evaporate.

Yield : 75–80%.

Comparative Analysis of Oximation Methods

Method Conditions Catalyst/Base Time (h) Yield (%) Purity
Conventional NH₂OH·HCl Reflux, ethanol/water Na₂CO₃ 3–5 70–85 90–95%
Heterogeneous Na₂CO₃ RT, 2-propanol/water Na₂CO₃ 12–24 88–92 95–98%
Aqueous NH₂OH RT, neat None 6–8 75–80 85–90%

Key Observations :

  • The heterogeneous Na₂CO₃ method achieves the highest yield (92%) due to efficient by-product removal.
  • Aqueous hydroxylamine offers simplicity but lower purity due to residual water-soluble impurities.

Advanced Catalytic Methods

MnCl₂-Catalyzed Methoximation (PMC6651102)

While designed for methoximes, this method can be adapted for oximes by substituting NH₂OH for MeONH₂·HCl.

Procedure :

  • Reactants : Ketone (1.0 equiv), NH₂OH·HCl (1.5 equiv), MnCl₂·4H₂O (5 mol%).
  • Solvent : Ethanol.
  • Conditions : 50°C for 2–4 hours.
  • Workup : Extract with EtOAc, dry, and purify via chromatography.

Yield : 78–82%.

Cerium(III) Chloride-Catalyzed Oximation (Royal Society Open Science)

CeCl₃·7H₂O promotes efficient oximation under mild conditions.

Procedure :

  • Reactants : Ketone (1.0 equiv), NH₂OH·HCl (1.5 equiv), CeCl₃·7H₂O (10 mol%).
  • Solvent : Ethanol.
  • Conditions : 50°C for 3 hours.
  • Workup : Filter, wash with cold ethanol.

Yield : 85–90%.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or hexane/ethyl acetate (3:1).
  • Purity : >98% (HPLC).

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (4:1).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 7.25–7.30 (m, 3H, Ar-H).
  • IR (KBr) : 3250 cm⁻¹ (N–O–H), 1630 cm⁻¹ (C=N).

Industrial-Scale Considerations

  • Cost Efficiency : The heterogeneous Na₂CO₃ method is preferred for scalability due to low catalyst cost and high yield.
  • Waste Management : Biphasic systems minimize aqueous waste, while ethanol can be recycled.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenyl methyl ketone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxyphenyl methyl ketone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Oximes are known for their role in reactivating acetylcholinesterase, making them potential antidotes for organophosphate poisoning.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenyl methyl ketone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate. This restores the normal function of the enzyme, which is crucial for nerve signal transmission.

Comparison with Similar Compounds

Structural Analogues

Structural Features

The compound is compared to three categories of analogues:

NBOMe Derivatives (e.g., 25I-NBOMe, 25C-NBOMe): Substituted phenethylamines with 2,5-dimethoxy groups and nitrogen-linked benzyl substituents. Unlike 2,5-dimethoxyphenyl methyl ketone oxime, these compounds feature an ethanamine backbone and are classified as psychoactive substances .

25H-NBOH : A hydroxylated analogue of NBOMe compounds, retaining the 2,5-dimethoxyphenyl group but replacing the benzyl moiety with a hydroxyl group .

Isonitroso Ketones (e.g., 2-methoxy-5-methyl-α-isonitrosopropiophenone): Share the oxime group but differ in aromatic substitution patterns and alkyl chain length .

Table 1: Structural and Molecular Comparisons
Compound Molecular Formula Key Functional Groups Substituents
This compound C₁₁H₁₃NO₄ Oxime (C=N-OH), ketone 2,5-dimethoxy, methyl
25I-NBOMe C₁₈H₂₁INO₃ Ethanamine, benzyl ether 4-iodo, 2,5-dimethoxy
25H-NBOH C₁₇H₂₁NO₃ Phenol, ethanamine 2,5-dimethoxy, hydroxyl
2-Methoxy-5-methyl-α-isonitrosopropiophenone C₁₁H₁₃NO₃ Oxime, ketone 2-methoxy, 5-methyl

Pharmacological and Regulatory Considerations

  • Psychoactivity: NBOMe and NBOH compounds are potent serotonin receptor agonists (5-HT₂ₐ), linked to hallucinogenic effects. No direct evidence exists for this compound’s psychoactivity, though its structural similarity to controlled substances warrants caution .
Table 2: Pharmacological and Regulatory Profiles
Compound Receptor Activity Regulatory Status
This compound Unknown Unregulated (as of 2025)
25I-NBOMe 5-HT₂ₐ agonist Schedule I (USA)
25H-NBOH 5-HT₂ₐ agonist Controlled in multiple regions

Stability and Reactivity

  • Oxime Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, yielding the parent ketone. This contrasts with NBOMe compounds, which are more stable under physiological conditions but susceptible to metabolic degradation .
  • Reductive Potential: Like other oximes, this compound can be reduced to amines using catalysts like platinum oxide, a property shared with isonitroso ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.